![molecular formula C11H15NO B1385740 4-[(Cyclopropylmethoxy)methyl]aniline CAS No. 1019590-33-0](/img/structure/B1385740.png)
4-[(Cyclopropylmethoxy)methyl]aniline
Overview
Description
4-[(Cyclopropylmethoxy)methyl]aniline is an organic compound with the molecular formula C11H15NO It is a derivative of aniline, featuring a cyclopropylmethoxy group attached to the para position of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Cyclopropylmethoxy)methyl]aniline typically involves the nucleophilic substitution of a halogenated arene with an amine. One common method is the reduction of nitroarenes, where the nitro group is reduced to an amine group. Another approach involves the use of palladium-catalyzed amination reactions, which are known for their efficiency and functional group tolerance .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, or the use of transition-metal-catalyzed reactions to achieve high yields and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production .
Chemical Reactions Analysis
Types of Reactions: 4-[(Cyclopropylmethoxy)methyl]aniline can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aniline group to a nitro group or other oxidized forms.
Reduction: The nitro group can be reduced to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium amide (NaNH2) or lithium diisopropylamide (LDA) are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction typically produces amines .
Scientific Research Applications
4-[(Cyclopropylmethoxy)methyl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic uses.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[(Cyclopropylmethoxy)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with biological molecules. These interactions can influence various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Aniline: The parent compound, which lacks the cyclopropylmethoxy group.
N-Methylaniline: A derivative with a methyl group attached to the nitrogen atom.
4-Methoxyaniline: An aniline derivative with a methoxy group at the para position.
Uniqueness: 4-[(Cyclopropylmethoxy)methyl]aniline is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
4-(cyclopropylmethoxymethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-11-5-3-10(4-6-11)8-13-7-9-1-2-9/h3-6,9H,1-2,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIZNZZWYMBYKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(Phenethyloxy)benzyl]-2-(3-phenylpropoxy)-aniline](/img/structure/B1385658.png)
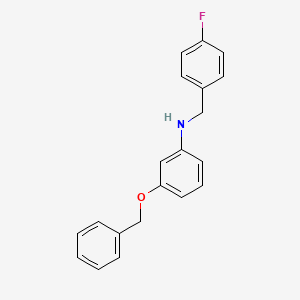
![N-[4-(2-Methoxyethoxy)benzyl]-3,4-dimethylaniline](/img/structure/B1385661.png)
![N-[4-(Hexyloxy)benzyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385662.png)
![2-(Benzyloxy)-N-[2-(1-naphthyl)ethyl]aniline](/img/structure/B1385664.png)
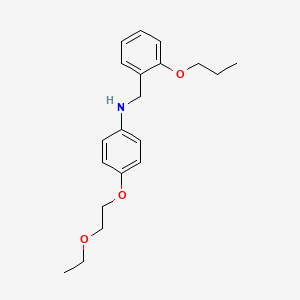
![N-[2-(2-Ethoxyethoxy)benzyl]-2-(3-phenylpropoxy)aniline](/img/structure/B1385671.png)
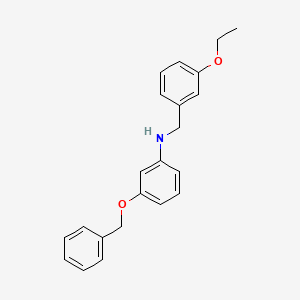
![2-Butoxy-N-[2-(4-isopropylphenoxy)ethyl]aniline](/img/structure/B1385673.png)
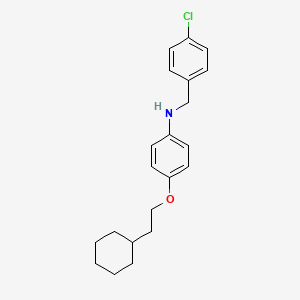
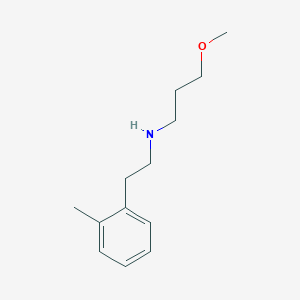
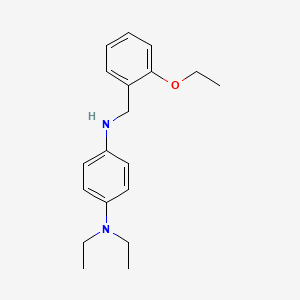
![1-[4-(Hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1385677.png)
![[(2S)-1-cyclopropanecarbonylpyrrolidin-2-yl]methanol](/img/structure/B1385678.png)
